4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one

Lipophilicity LogP Physicochemical profiling

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1402664-68-9) is a halogenated bicyclic heterocycle comprising a fused pyrrole-pyridine ring system with a chlorine substituent at the 4-position and a lactam carbonyl at the 1-position. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors under active patent protection.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 1402664-68-9
Cat. No. B3032310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one
CAS1402664-68-9
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESC1C2=C(C=CN=C2Cl)C(=O)N1
InChIInChI=1S/C7H5ClN2O/c8-6-5-3-10-7(11)4(5)1-2-9-6/h1-2H,3H2,(H,10,11)
InChIKeyGEQCNYGKEAREBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1402664-68-9): Core Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1402664-68-9) is a halogenated bicyclic heterocycle comprising a fused pyrrole-pyridine ring system with a chlorine substituent at the 4-position and a lactam carbonyl at the 1-position . This compound serves as a versatile small-molecule scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of hematopoietic progenitor kinase 1 (HPK1) inhibitors under active patent protection [1]. Its predicted physicochemical profile—density of 1.5±0.1 g/cm³, boiling point of 495.7±45.0 °C at 760 mmHg, and a calculated LogP of -0.28—distinguishes it significantly from the unsubstituted parent core .

Why 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Cannot Be Replaced by the Unsubstituted or Regioisomeric Analogs


The 4-chloro substitution in 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is not a passive structural feature; it fundamentally alters the electronic distribution, lipophilicity, and reactivity of the pyrrolo[3,4-c]pyridin-1-one scaffold. The unsubstituted parent compound (CAS 5655-00-5) exhibits a LogP of +0.65 , while the 4-chloro derivative has a LogP of -0.28 —a shift of nearly one full log unit that significantly impacts partitioning behavior, solubility, and target engagement in biological systems. Furthermore, the 4-chloro substitution site is distinct from the 6-chloro regioisomer (CAS 1393555-72-0), which places the chlorine on the pyridine ring rather than the pyrrole-fused position, leading to different electronic effects and steric accessibility for downstream functionalization . These differences mean that generic substitution with the parent compound or a regioisomer will not reproduce the pharmacokinetic, reactivity, or patent-relevant properties of the 4-chloro derivative.

Quantitative Differentiation Evidence: 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one vs. Closest Analogs


Predicted LogP Shift of -0.93 Units Relative to the Unsubstituted Parent Compound Alters Lipophilicity-Driven Selection

The 4-chloro substitution produces a pronounced shift in calculated lipophilicity compared to the unsubstituted 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. The target compound has a predicted LogP of -0.28 , whereas the parent compound has a predicted LogP of +0.65 . This LogP difference of approximately one unit indicates that the 4-chloro derivative is substantially more hydrophilic, which may translate to improved aqueous solubility and altered membrane permeability in biological assays .

Lipophilicity LogP Physicochemical profiling Scaffold optimization

Boiling Point Elevation of +54 °C and Density Increase of 0.21 g/cm³ Relative to Parent Core Signal Enhanced Thermal Stability and Molecular Packing

The 4-chloro analog exhibits a predicted boiling point of 495.7±45.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm³ . In comparison, the unsubstituted parent compound has a predicted boiling point of 441.7±34.0 °C and a density of 1.286±0.06 g/cm³ . The boiling point elevation of +54 °C and density increase of +0.21 g/cm³ are consistent with the introduction of the heavier chlorine atom, which increases molecular weight from 134.14 to 168.58 g/mol and enhances intermolecular dispersion forces and dipole-dipole interactions.

Thermal stability Density Boiling point Physicochemical characterization

Scaffold-Dependent Anticancer Activity: 4-Chloro-2-aryl Derivatives Achieve IC50 of 10.6 μM Against MCF-7 Breast Cancer Cells

A series of 4-chloro-2-(4-(4-(sulfonyl)piperazin-1-yl)phenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives (9a–n) was rationally designed and evaluated for anticancer activity. Compound 9a, bearing the 4-chloro-pyrrolopyridinone core, exhibited IC50 values of 23.1 μM against A-549 (lung) and 10.6 μM against MCF-7 (breast) cancer cell lines in MTT assays, with doxorubicin serving as the reference standard [1]. This activity is directly enabled by the 4-chloro substitution, as the unsubstituted parent scaffold lacks the necessary electronic tuning for potent target engagement.

Anticancer activity EGFR inhibition MCF-7 cytotoxicity Scaffold-driven SAR

Patent-Protected HPK1 Inhibitor Intermediate: 4-Chloro Substitution Is Structurally Required in Pfizer's Granted EP 3880676 B1

Pfizer's granted European patent EP 3880676 B1 (priority date 2018-11-15) claims 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for cancer immunotherapy [1]. The patent's Markush structure encompasses the 4-chloro substitution as a critical embodiment, and specific exemplified compounds (e.g., 4-[(methylamino)methyl]-6-[methyl(propan-2-yl)amino]-2-[6-(4-propyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one) are derived from this chlorinated scaffold. The 4-chloro intermediate is thus required for accessing patent-protected chemical space; use of the des-chloro parent would fall outside the scope of these composition-of-matter claims.

HPK1 inhibition Immuno-oncology Patent-protected intermediate Pfizer scaffold

Commercial Purity Specifications: 99.50% Assay Available, Exceeding Typical Research-Grade Standards for Analogous Scaffolds

Commercially, 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is available at 99.50% purity (HPLC) from established suppliers . In contrast, the unsubstituted parent compound (CAS 5655-00-5) is commonly listed at 95–98% purity across multiple vendors . The higher available purity of the 4-chloro derivative reduces the burden of additional purification prior to use in sensitive catalytic or biological assays, directly lowering procurement risk and cost-of-ownership.

Purity specification Quality control Procurement grade Analytical characterization

Procurement-Relevant Application Scenarios for 4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 1402664-68-9)


HPK1 Immuno-Oncology Lead Optimization Programs Requiring Patent-Aligned Chemical Matter

Research groups pursuing HPK1 inhibitors for cancer immunotherapy should procure the 4-chloro scaffold to ensure synthetic access to the chemical space protected by Pfizer's EP 3880676 B1 patent family. The 4-chloro substitution is structurally embedded in the Markush claims and exemplified compounds, making it the mandatory entry point for lead series development [1]. Use of the des-chloro or 6-chloro regioisomer would not map to the patent exemplifications, potentially compromising freedom-to-operate analysis.

EGFR/Estrogen Receptor Dual-Targeting Anticancer Agent Design Using 4-Chloro-Pyrrolopyridinone Scaffolds

The demonstrated anticancer activity of 4-chloro-2-aryl-pyrrolopyridinone derivatives against MCF-7 (IC50 = 10.6 μM) and A-549 (IC50 = 23.1 μM) cell lines, coupled with molecular docking evidence showing strong binding to both EGFR (docking score 11.25 kcal/mol) and estrogen receptor (docking score 10.41 kcal/mol), positions the 4-chloro scaffold as a privileged core for dual-pathway anticancer agent design [2]. Procurement of the 4-chloro intermediate enables rapid SAR expansion at the 2-position while retaining the pharmacophoric chlorine atom critical for target engagement.

Late-Stage Lead Optimization Requiring Lower LogP Scaffolds for Improved Drug-Like Properties

When a lead series exhibits excessive lipophilicity (LogP > 3), the 4-chloro scaffold (LogP = -0.28) offers a significantly more hydrophilic alternative compared to the unsubstituted parent (LogP = +0.65) . This LogP reduction of nearly one unit can improve solubility, reduce CYP-mediated metabolism, and lower plasma protein binding, making the 4-chloro analog the rational procurement choice for property-driven optimization campaigns.

High-Purity Building Block Acquisition for Sensitive Catalytic or Bioconjugation Chemistry

For applications requiring stringent purity controls—such as Pd-catalyzed cross-coupling, click chemistry conjugation, or biochemical probe synthesis—the 99.50% assay specification of the 4-chloro derivative eliminates the need for pre-reaction purification that is typically required when using the 95–98% purity parent compound . This direct usability translates to reduced solvent waste, shorter synthetic sequences, and improved batch-to-batch reproducibility.

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